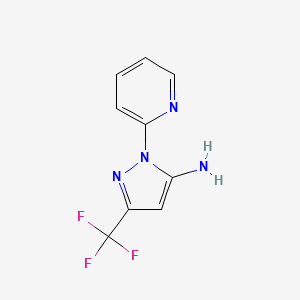
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known as TFP, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. TFP is a heterocyclic compound that contains both nitrogen and fluorine atoms, making it a valuable tool for studying biological systems. Its ability to interact with various enzymes and proteins has led to its application in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its ability to interact with the active site of target enzymes and disrupt their function. This can occur through several mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target enzyme or protein it interacts with. Inhibition of kinases such as PI3K and mTOR can lead to decreased cell proliferation and survival, making this compound a potential anticancer agent. This compound has also been shown to modulate the activity of several other proteins, including GSK-3β and HSP90, which are involved in a variety of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine in lab experiments is its high selectivity for specific enzymes and proteins. This allows researchers to study the function of specific targets without affecting other cellular processes. This compound also has a relatively low toxicity, making it a safe tool for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where this compound has been shown to have neuroprotective effects. Further research is also needed to better understand the mechanism of action of this compound and its interactions with specific proteins and enzymes.
Synthesemethoden
The synthesis of 1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 2-pyridinecarboxaldehyde with trifluoroacetic acid and hydrazine hydrate to form the intermediate pyrazole. The addition of ammonium acetate and a reducing agent such as sodium borohydride or lithium aluminum hydride then yields the final product, this compound. Other methods, such as the use of palladium catalysts or microwave irradiation, have also been reported.
Wissenschaftliche Forschungsanwendungen
1-pyridin-2-yl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been widely used in scientific research due to its ability to selectively bind to specific proteins and enzymes. One of its primary applications is in the study of kinases, a class of enzymes that play a critical role in cellular signaling and regulation. This compound has been shown to inhibit several kinases, including PI3K, mTOR, and CDKs, making it a valuable tool for investigating their role in disease states such as cancer.
Eigenschaften
IUPAC Name |
2-pyridin-2-yl-5-(trifluoromethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-5-7(13)16(15-6)8-3-1-2-4-14-8/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIYULAKRHJWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2448889.png)
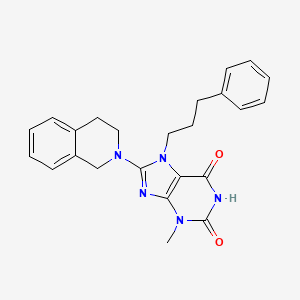
![4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2448891.png)

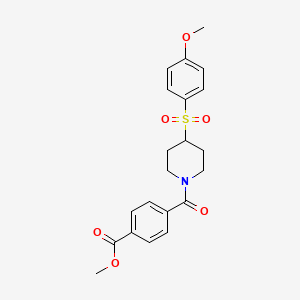
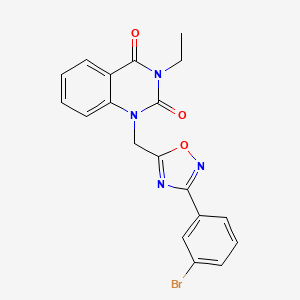
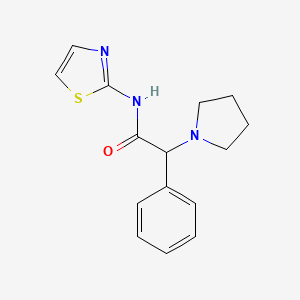
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)
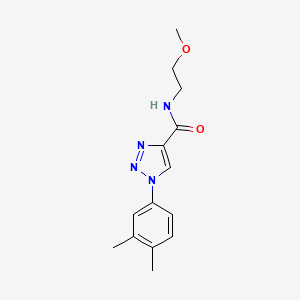

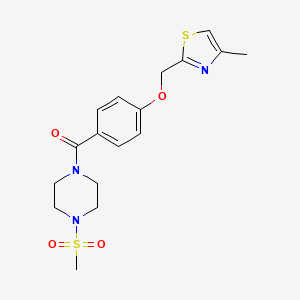
![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)